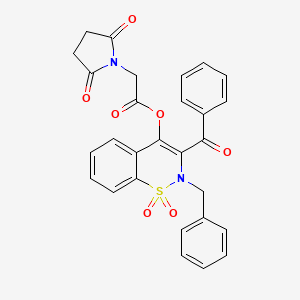![molecular formula C13H10N4S B10881672 5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10881672.png)
5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex heterocyclic compound that belongs to the class of triazinoindoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the reaction of isatin with 2-amino-4-methylthio-1,2,4-triazine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazinoindole derivatives.
Substitution: Formation of substituted triazinoindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their functional groups and overall structure.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring but lack the indole component.
Uniqueness
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is unique due to its combination of the indole and triazine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H10N4S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
5-methyl-3-prop-2-ynylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C13H10N4S/c1-3-8-18-13-14-12-11(15-16-13)9-6-4-5-7-10(9)17(12)2/h1,4-7H,8H2,2H3 |
Clave InChI |
GPJGNGIFYGJNAR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)
![1-(3-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881621.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)
methanone](/img/structure/B10881634.png)
![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
methanone](/img/structure/B10881638.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)

![2-(4-Chlorophenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10881658.png)
![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)
